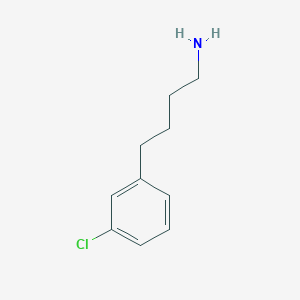

4-(3-Chlorophenyl)butan-1-amine

Description

4-(3-Chlorophenyl)butan-1-amine is a primary amine featuring a butan-1-amine chain linked to a 3-chlorophenyl group. Its molecular formula is C₁₀H₁₄ClN (MW: 183.68 g/mol).

Properties

IUPAC Name |

4-(3-chlorophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCKGJZYCMYNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)butan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with butylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The chlorinated phenyl ring can be reduced to form the corresponding phenylbutanamine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenylbutanamine.

Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorinated phenyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

- Structure : Contains a piperazine ring substituted with a 2-methoxyphenyl group and a butan-1-amine chain.

- Molecular Formula : C₁₅H₂₃N₃O (MW: 261.36 g/mol).

- The methoxy group is electron-donating, contrasting with chlorine’s electron-withdrawing nature.

- Applications: Likely investigated for neuropharmacological activity due to structural similarity to known piperazine-based ligands .

4-(5-Bromothiazol-2-yl)butan-1-amine

- Structure : Features a bromothiazole heterocycle attached to the butan-1-amine chain.

- Molecular Formula : C₇H₁₁BrN₂S (MW: 235.14 g/mol).

- Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets compared to chlorine.

- Applications : Thiazole derivatives are often explored for antimicrobial or anticancer properties .

1-(3-Chloro-4-methoxyphenyl)butan-1-amine

- Structure : Combines a 3-chloro-4-methoxyphenyl group with butan-1-amine.

- Molecular Formula: C₁₁H₁₆ClNO (MW: 213.70 g/mol).

- Dual substitution (Cl and OMe) may modulate solubility and logP values compared to monosubstituted analogs.

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : Amide derivative with a 3-chlorophenethyl group and a 4-isobutylphenyl moiety.

- Molecular Formula : C₂₁H₂₅ClN₂O (MW: 356.89 g/mol).

- Key Differences: Replacement of the primary amine with an amide group reduces basicity and alters pharmacokinetics (e.g., bioavailability).

- Synthesis : Prepared via Schotten-Baumann reaction, a rapid amide-bond-forming method .

4-((Furan-2-ylmethyl)thio)butan-1-amine

- Structure : Contains a furan-thioether group attached to butan-1-amine.

- Molecular Formula: C₉H₁₅NOS (MW: 185.29 g/mol).

- Thioether linkages may confer antioxidant properties or susceptibility to metabolic oxidation.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-(3-Chlorophenyl)butan-1-amine | C₁₀H₁₄ClN | 183.68 | 3-Chlorophenyl, primary amine | Moderate lipophilicity, basic |

| 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine | C₁₅H₂₃N₃O | 261.36 | Piperazine, 2-methoxyphenyl | High receptor-binding potential |

| 4-(5-Bromothiazol-2-yl)butan-1-amine | C₇H₁₁BrN₂S | 235.14 | Bromothiazole, primary amine | Aromatic, polarizable |

| 1-(3-Chloro-4-methoxyphenyl)butan-1-amine | C₁₁H₁₆ClNO | 213.70 | 3-Cl-4-OMe phenyl, primary amine | Dual electronic effects |

| N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | C₂₁H₂₅ClN₂O | 356.89 | Amide, 4-isobutylphenyl | Low basicity, hydrophobic |

| 4-((Furan-2-ylmethyl)thio)butan-1-amine | C₉H₁₅NOS | 185.29 | Furan-thioether, primary amine | Redox-active, polar |

Research Findings and Implications

- Electronic Effects : Chlorine’s electron-withdrawing nature in this compound may enhance stability toward oxidative degradation compared to methoxy-substituted analogs .

- Biological Activity : Piperazine-containing analogs (e.g., 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine) are more likely to interact with CNS targets, while thiazole or furan derivatives may exhibit broader enzymatic inhibition .

- Synthetic Accessibility : Schotten-Baumann reactions enable rapid amide formation (e.g., N-(3-chlorophenethyl) amides), but primary amines like this compound may require more complex alkylation or reduction steps .

Biological Activity

4-(3-Chlorophenyl)butan-1-amine, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a chlorophenyl group attached to a butylamine backbone. Its molecular formula is , and it can be synthesized through various methods, including reductive amination of 3-chlorobenzaldehyde with butan-1-amine.

Synthesis Pathway

- Starting Materials : 3-chlorobenzaldehyde, butan-1-amine.

- Reagents : Reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

- Reaction Conditions : Typically conducted under anhydrous conditions at room temperature.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant activity against various bacterial strains. The antimicrobial efficacy is attributed to the ability to disrupt bacterial cell membranes.

- Antidepressant Effects : Some derivatives of phenethylamines have been investigated for their potential antidepressant effects, suggesting that this compound may influence serotonin and dopamine pathways.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may act on various neurotransmitter receptors, including dopamine (DA) and serotonin (5HT) receptors, which are crucial in mood regulation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses significant antimicrobial potential, warranting further investigation into its therapeutic applications.

Antidepressant Activity

In a pharmacological study assessing the antidepressant-like effects of phenethylamines, this compound was evaluated using the forced swim test in rodents. The results indicated a reduction in immobility time, suggesting an antidepressant effect comparable to established treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.